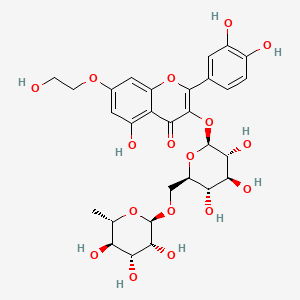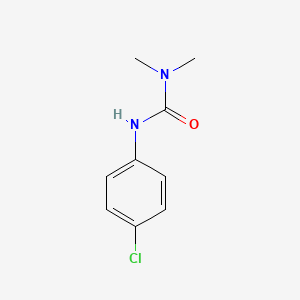
m-PEG8-Ms
Übersicht
Beschreibung
The mesyl group is a good leaving group for nucleophilic substitution reactions, and the hydrophilic PEG spacer increases solubility in aqueous media . This compound is commonly used as a PEG linker in various chemical and biological applications.
Wissenschaftliche Forschungsanwendungen
m-PEG8-Ms has a wide range of applications in scientific research, including:
Wirkmechanismus
Target of Action
m-PEG8-Ms is a PEG-based PROTAC linker . The primary targets of this compound are the E3 ubiquitin ligase and the target protein . The E3 ubiquitin ligase is a part of the ubiquitin-proteasome system, which is responsible for protein degradation in cells . The target protein is the specific protein that the PROTAC molecule is designed to degrade .
Mode of Action
This compound operates by connecting two different ligands: one for the E3 ubiquitin ligase and the other for the target protein . This forms a ternary complex, “target protein-PROTAC-E3 ubiquitin ligase”, which is a crucial biological event in the PROTAC-induced degradation of target proteins . The stability of this ternary complex is more important than the binding strength of the PROTAC molecule to the target protein or E3 ubiquitin ligase .
Biochemical Pathways
The action of this compound exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins . After the PROTAC molecule completes the ubiquitination of a target protein, it can dissociate from the target protein and the E3 ubiquitin ligase, and then proceed to tag another protein .
Pharmacokinetics
The pharmacokinetics of this compound are influenced by its PEG linker. The increased hydrophilicity provided by a PEG linker can influence the potency, toxicity, and pharmacokinetics of the ADC . The PEG linker also increases the solubility of the compound in aqueous media .
Result of Action
The result of the action of this compound is the selective degradation of target proteins . This degradation can lead to a halt in cell proliferation, or even cell death, when there is a lack of cell cycle proteins or the presence of CDK inhibitors .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the hydrophilic PEG spacer increases solubility in aqueous media , which can affect the compound’s action in different physiological environments.
Biochemische Analyse
Biochemical Properties
m-PEG8-Ms plays a crucial role in biochemical reactions, particularly in the PEGylation of proteins and peptides. The compound interacts with primary amines on proteins, such as lysines, through its N-hydroxysuccinimide (NHS) ester group. This interaction results in the formation of stable amide bonds, enhancing the stability, solubility, and bioavailability of the modified proteins . Additionally, this compound reduces the immunogenicity and aggregation tendency of proteins, making it a preferred reagent in biopharmaceutical applications .
Cellular Effects
This compound influences various cellular processes by modifying proteins and peptides. The PEGylation process can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, PEGylated proteins exhibit increased stability and reduced proteolysis, leading to prolonged cellular activity and function . Moreover, this compound can alter the localization and distribution of proteins within cells, affecting their interactions with other biomolecules and cellular components .
Molecular Mechanism
The molecular mechanism of this compound involves the covalent attachment of PEG chains to primary amines on proteins and peptides. This modification enhances the hydrophilicity, stability, and solubility of the proteins, while also reducing their immunogenicity and aggregation tendency . Additionally, PEGylation can protect proteins from proteolytic degradation and extend their half-life in biological systems .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable when stored at -20°C, but its activity may decrease over prolonged storage periods . In in vitro and in vivo studies, PEGylated proteins have shown long-term stability and sustained biological activity, indicating the effectiveness of this compound in enhancing protein function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At optimal dosages, PEGylated proteins exhibit improved stability, bioavailability, and therapeutic efficacy . At high doses, there may be potential toxic or adverse effects, such as immune responses or altered pharmacokinetics . It is essential to determine the appropriate dosage to achieve the desired therapeutic outcomes while minimizing adverse effects .
Metabolic Pathways
This compound is involved in metabolic pathways related to protein modification and PEGylation. The compound interacts with enzymes and cofactors that facilitate the covalent attachment of PEG chains to proteins . This modification can influence metabolic flux and metabolite levels, enhancing the stability and solubility of the modified proteins . Additionally, PEGylation can protect proteins from proteolytic degradation, extending their half-life in biological systems .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The PEGylation process can affect the localization and accumulation of proteins, influencing their interactions with other cellular components . PEGylated proteins exhibit increased stability and reduced aggregation, enhancing their distribution and bioavailability in biological systems .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. PEGylated proteins can be directed to specific compartments or organelles within cells, affecting their activity and function . The hydrophilic nature of PEG chains can also enhance the solubility and stability of proteins in different cellular environments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of m-PEG8-Ms typically involves the reaction of methoxy polyethylene glycol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is usually purified by column chromatography to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions: m-PEG8-Ms primarily undergoes nucleophilic substitution reactions due to the presence of the mesyl group, which is a good leaving group .
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols.
Oxidation and Reduction: While this compound is not typically involved in oxidation or reduction reactions, the PEG backbone can undergo oxidation under harsh conditions.
Major Products Formed: The major products formed from nucleophilic substitution reactions with this compound are PEG derivatives with various functional groups, depending on the nucleophile used .
Vergleich Mit ähnlichen Verbindungen
Uniqueness of m-PEG8-Ms: this compound strikes a balance between solubility, flexibility, and ease of synthesis, making it a versatile and widely used PEG linker in various scientific and industrial applications .
Eigenschaften
IUPAC Name |
2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34O10S/c1-19-3-4-20-5-6-21-7-8-22-9-10-23-11-12-24-13-14-25-15-16-26-27(2,17)18/h3-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABSVPRBGVPHWDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34O10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477775-57-8 | |
| Record name | 2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl methanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.223.644 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















